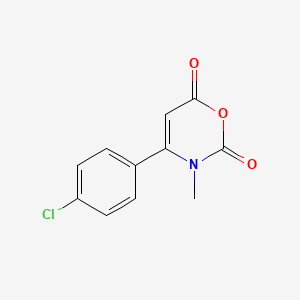![molecular formula C18H10N4O7 B14607457 Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- CAS No. 58907-78-1](/img/structure/B14607457.png)
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the class of phenoxazine derivatives. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Méthodes De Préparation
The synthesis of Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves multiple steps, starting from the basic phenoxazine scaffold. The synthetic routes typically include nitration, oxidation, and acylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a fluorescent dye for imaging applications.
Industry: It is used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)- can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure and diverse applications in material science and medicine.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties used in chemotherapy.
Nile Blue: A phenoxazine dye with good photochemical stability and strong fluorescence used in biological staining.
Propriétés
Numéro CAS |
58907-78-1 |
|---|---|
Formule moléculaire |
C18H10N4O7 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
N-(8,10-dinitro-5-oxobenzo[a]phenoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H10N4O7/c1-8(23)19-15-16(24)11-5-3-2-4-10(11)14-18(15)29-17-12(20-14)6-9(21(25)26)7-13(17)22(27)28/h2-7H,1H3,(H,19,23) |
Clé InChI |
VEVGKBVNQXNHKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
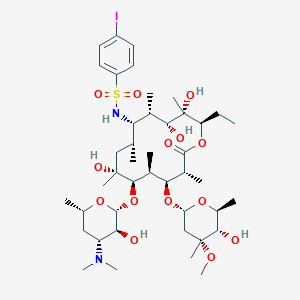
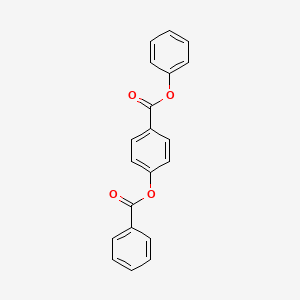
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
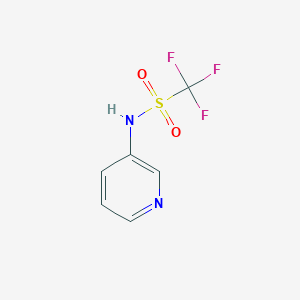
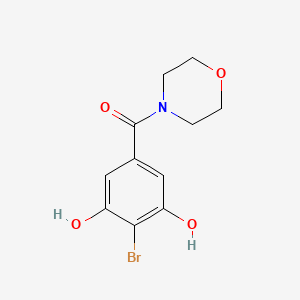
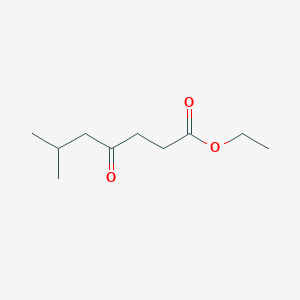
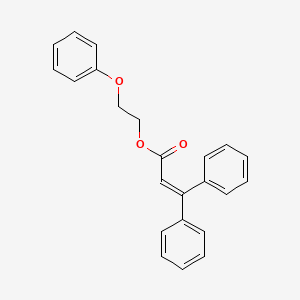
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
